Ephos
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ephos can be synthesized through various methods, including the reaction of dicyclohexylphosphine with 3-isopropoxy-2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl chloride under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphine ligand .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for use in catalytic applications .
Chemical Reactions Analysis
Types of Reactions
Ephos undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: This compound participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases such as sodium hydride, and solvents like tetrahydrofuran. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent oxidation .
Major Products Formed
The major products formed from reactions involving this compound include various organophosphorus compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ephos is widely used in scientific research due to its unique properties as a ligand. Its applications include:
Mechanism of Action
The mechanism of action of Ephos involves its role as a ligand in catalytic cycles. This compound stabilizes the metal center in catalytic reactions, increasing the turnover number and rate of the process. This stabilization is achieved through the unique electronic and steric properties of the ligand, which modulate the reactivity of the metal center .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ephos include:
XPhos: Another phosphine ligand with similar applications in catalysis.
tBuXPhos: A variant of XPhos with tert-butyl groups for enhanced steric bulk.
BrettPhos: A phosphine ligand with a different substitution pattern, offering unique reactivity.
Uniqueness of this compound
This compound stands out due to its specific structure, which includes ether groups that provide flexibility and modulate the electron density at the phosphorus atom. This unique combination of properties allows this compound to participate in a variety of catalytic cycles, often outperforming traditional phosphine ligands in terms of efficiency and selectivity .
Properties
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55OP/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30/h15,20-27,29-30H,9-14,16-19H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAKNRLXSJBEFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55OP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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